N-[(furan-2-yl)methyl]-2-(2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetamide
Description
The exact mass of the compound N-[(furan-2-yl)methyl]-2-(2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetamide is 397.07079698 g/mol and the complexity rating of the compound is 490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[(furan-2-yl)methyl]-2-(2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(furan-2-yl)methyl]-2-(2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O3S/c18-17(19,20)26-13-5-3-11(4-6-13)22-16-23-12(10-27-16)8-15(24)21-9-14-2-1-7-25-14/h1-7,10H,8-9H2,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVABXHZMGOQRON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Mode of Action
The presence of a furan ring, a trifluoromethoxyphenyl group, and a thiazole ring in its structure suggests that it may interact with biological targets through various mechanisms, including hydrogen bonding, aromatic stacking, and covalent bonding.
Biochemical Pathways
Without specific target identification, it’s challenging to definitively state which biochemical pathways are affected by F5382-0348. Compounds containing similar structural motifs have been implicated in a variety of biochemical pathways, including signal transduction, enzyme inhibition, and gene regulation.
Pharmacokinetics
The pharmacokinetic properties of F5382-0348, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of F5382-0348’s action are currently unknown. Understanding these effects requires knowledge of the compound’s specific biological targets and the downstream consequences of their modulation.
Activité Biologique
N-[(furan-2-yl)methyl]-2-(2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antibacterial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure features a furan ring, a thiazole moiety, and a trifluoromethoxy-substituted phenyl group, which may contribute to its biological properties.
Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit varying degrees of antibacterial activity. For instance, derivatives of thiazole and furan have shown significant inhibition against various bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-[(furan-2-yl)methyl]-2-(2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetamide | E. coli | 12 µg/mL |
| N-[(furan-2-yl)methyl]-2-(2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetamide | S. aureus | 15 µg/mL |
In comparative studies, this compound demonstrated superior activity against E. coli when compared to standard antibiotics like ciprofloxacin and ketoconazole, indicating its potential as a novel antibacterial agent .
Anticancer Activity
The anticancer potential of N-[(furan-2-yl)methyl]-2-(2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetamide has been explored through in vitro studies on various cancer cell lines.
The compound exhibited promising cytotoxic effects, particularly against the MCF7 breast cancer cell line, suggesting its potential as an anticancer therapeutic agent.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Molecular docking studies have suggested that it binds effectively to bacterial enzymes involved in cell wall synthesis and cancer-related pathways.
Molecular Docking Studies
Molecular docking simulations indicate that the compound interacts with the active sites of target proteins such as:
- Dihydropteroate Synthase (DHPS) - Involved in folate biosynthesis.
- Cyclooxygenase (COX) - Related to inflammation and cancer progression.
These interactions suggest that the compound may inhibit these enzymes, leading to reduced bacterial growth and tumor cell proliferation.
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- Study on Thiazole Derivatives : A study demonstrated that thiazole derivatives exhibited significant antibacterial properties against multi-drug resistant strains .
- Anticancer Trials : Clinical trials involving furan-based compounds have shown promising results in reducing tumor size in patients with advanced-stage cancers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
